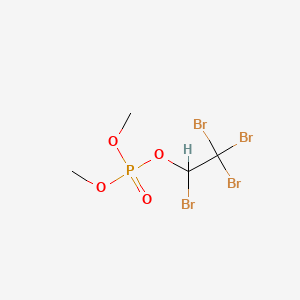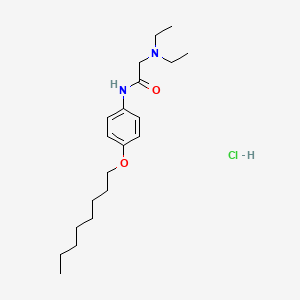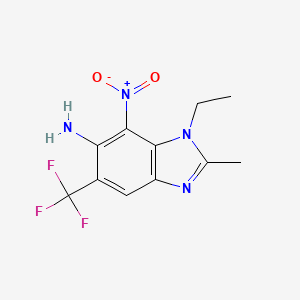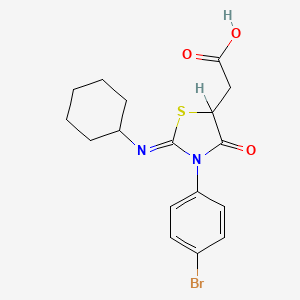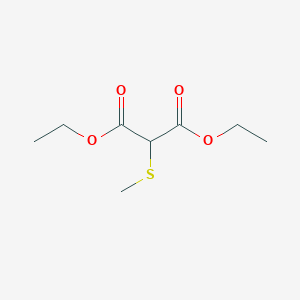
Propanedioic acid, (methylthio)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (methylthio)-, diethyl ester, also known as diethyl methylthiomalonate, is an organic compound with the molecular formula C8H14O4S. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a methylthio group. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedioic acid, (methylthio)-, diethyl ester can be synthesized through the alkylation of diethyl malonate with methylthiol. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, followed by the addition of methylthiol to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (methylthio)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanedioic acid, (methylthio)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, (methylthio)-, diethyl ester involves its reactivity as a nucleophile and electrophile. The ester groups can undergo nucleophilic attack, while the methylthio group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Similar structure but lacks the methylthio group.
Diethyl methylmalonate: Similar structure but lacks the sulfur atom.
Diethyl ethylmalonate: Similar structure but has an ethyl group instead of a methylthio group.
Uniqueness
Propanedioic acid, (methylthio)-, diethyl ester is unique due to the presence of the methylthio group, which imparts distinct reactivity and properties compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications where the sulfur atom plays a crucial role.
Propiedades
Número CAS |
39133-63-6 |
|---|---|
Fórmula molecular |
C8H14O4S |
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
diethyl 2-methylsulfanylpropanedioate |
InChI |
InChI=1S/C8H14O4S/c1-4-11-7(9)6(13-3)8(10)12-5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
JTWJOQUJCWRSAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


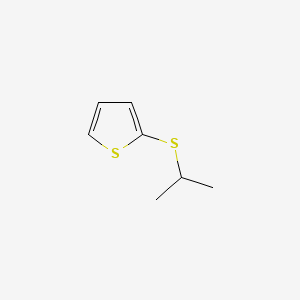
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
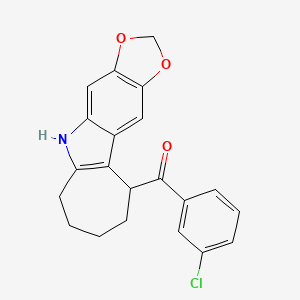

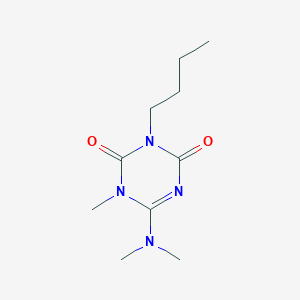
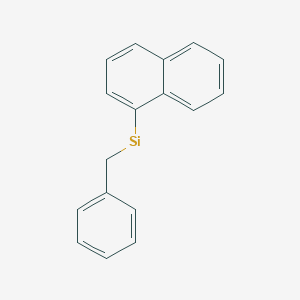
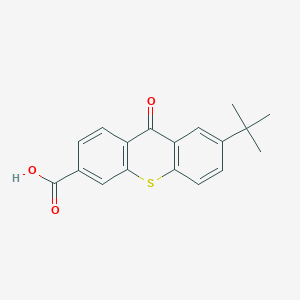
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
